molecular formula C8H7BrClNO B1268113 2-bromo-N-(3-chlorophenyl)acetamide CAS No. 41964-65-2

2-bromo-N-(3-chlorophenyl)acetamide

Cat. No. B1268113
CAS RN: 41964-65-2
M. Wt: 248.5 g/mol
InChI Key: JUHGYNTUFGSUQV-UHFFFAOYSA-N
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Description

2-bromo-N-(3-chlorophenyl)acetamide is a chemical compound with the CAS Number: 41964-65-2 . It has a molecular weight of 248.51 and its molecular formula is C8H7BrClNO .


Molecular Structure Analysis

The InChI code for 2-bromo-N-(3-chlorophenyl)acetamide is 1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) . The conformation of the N—H bond in the structure of this compound is syn to the 2-chloro substituent in the aniline ring and anti to both the C=O and C—Br bonds in the side chain .


Physical And Chemical Properties Analysis

2-bromo-N-(3-chlorophenyl)acetamide has a molecular weight of 248.50 g/mol . It has a topological polar surface area of 29.1 Ų . The compound has 2 rotatable bonds . The exact mass is 246.93995 g/mol .

Scientific Research Applications

Pharmacology

2-bromo-N-(3-chlorophenyl)acetamide is utilized in pharmacological research, particularly in the synthesis of more complex compounds that may have therapeutic potential. Its structure allows it to act as an intermediate in the creation of various pharmacologically active molecules. For instance, it can be used to develop compounds with potential anti-inflammatory and analgesic properties .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing a wide range of organic molecules. Its reactive bromine and acetamide groups make it a versatile intermediate for constructing more complex structures, such as those found in natural products or potential pharmaceuticals .

Material Science

The compound’s utility in material science stems from its role as a precursor in the synthesis of organic compounds that can alter the properties of materials. For example, it can be used to create polymers with specific functionalities or to modify the surface properties of materials for better performance in various applications .

Analytical Chemistry

In analytical chemistry, 2-bromo-N-(3-chlorophenyl)acetamide can be employed as a standard or reference compound. Its well-defined structure and properties allow it to be used in the calibration of analytical instruments or in the development of new analytical methods .

Biochemistry

This compound finds applications in biochemistry research, where it can be used to study enzyme-substrate interactions or to probe the biochemical pathways. It may also serve as a starting point for the synthesis of biochemical probes or markers .

Environmental Science

In environmental science, 2-bromo-N-(3-chlorophenyl)acetamide could be investigated for its environmental fate and behavior. Research might focus on its degradation products, potential bioaccumulation, and the effects on ecosystems if released into the environment .

Safety and Hazards

2-bromo-N-(3-chlorophenyl)acetamide is labeled as an irritant . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2-bromo-N-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHGYNTUFGSUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336316
Record name 2-bromo-N-(3-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3-chlorophenyl)acetamide

CAS RN

41964-65-2
Record name 2-bromo-N-(3-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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